5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Description

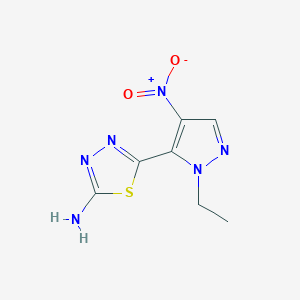

The compound 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS: 1946812-66-3) consists of a 1,3,4-thiadiazole core with an amine group at position 2 and a substituted pyrazole ring at position 3. The pyrazole moiety is functionalized with an ethyl group at the 1-position and a nitro group at the 4-position.

Properties

Molecular Formula |

C7H8N6O2S |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

5-(2-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H8N6O2S/c1-2-12-5(4(3-9-12)13(14)15)6-10-11-7(8)16-6/h3H,2H2,1H3,(H2,8,11) |

InChI Key |

WDJMVUQYIWPBCR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The hydrogen atoms on the pyrazole and thiadiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Reduction: The major product is 5-(1-Ethyl-4-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for its biological activity. The molecular formula is , with a molecular weight of 218.25 g/mol. The structure contributes to its pharmacological properties, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole-thiadiazole derivatives as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in treating various cancers, particularly lung cancer. The synthesized compounds demonstrated significant cytotoxicity against cancer cell lines, as evidenced by in vitro assays such as the MTT assay and flow cytometry for mitochondrial membrane potential analysis .

Table 1: Anticancer Activity of Pyrazole-Thiadiazole Derivatives

| Compound Name | IC50 (µM) | Cancer Type | Method Used |

|---|---|---|---|

| Compound A | 15.2 | Lung Cancer | MTT Assay |

| Compound B | 10.5 | Breast Cancer | Flow Cytometry |

| Compound C | 8.7 | Colorectal Cancer | EGFR Inhibition Assay |

Synthesis of New Derivatives

The synthesis of new derivatives involving 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has been achieved through various methods including cycloaddition reactions and modifications of existing pyrazole compounds. These synthetic strategies allow for the exploration of structure-activity relationships (SAR) which are critical for optimizing therapeutic efficacy .

Case Study: Synthesis Route

A notable synthesis route involves the reaction of Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of triethylamine, yielding functionalized N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol derivatives. This method has shown high yields and allowed for the generation of structurally diverse compounds .

Potential Anti-inflammatory Properties

In addition to anticancer properties, compounds derived from thiadiazoles have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thiadiazole groups. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Pharmacological Profiles

Below is a comparative analysis of key analogues:

Table 1: Substituent-Based Comparison of Thiadiazol-2-amine Derivatives

Key Observations:

- Heterocyclic Attachments : The target compound’s pyrazole group differs from imidazole (e.g., ) or benzylidene substituents (), which influence electronic properties and binding interactions.

- Nitro Groups : The nitro group in the target compound and ’s nitrofuran derivative likely enhance redox activity, contributing to antiparasitic effects .

- Synthesis : Ultrasound-assisted methods () improve yields for benzylthio derivatives, whereas cyclocondensation remains common for nitro-substituted analogues .

Crystallographic and Physicochemical Properties

The imidazole-containing analogue () crystallizes in a triclinic system (space group P1) with a dihedral angle of 70.86° between the imidazole and thiadiazole rings. Intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) and π–π interactions stabilize its 3D architecture .

Market and Industrial Relevance

The 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine derivative () is commercially significant, with projected growth in global production capacity. In contrast, the target compound’s niche applications (e.g., experimental phasing in crystallography) may rely on specialized synthesis, as suggested by its listing in chemical catalogs ().

Biological Activity

5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS# 1946812-66-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity against various microorganisms.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈N₆O₂S |

| Molecular Weight | 196.24 g/mol |

| CAS Number | 1946812-66-3 |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-4-nitropyrazole with thiadiazole derivatives. The reaction conditions and purification methods play a vital role in obtaining high yields and purity of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. The compound was evaluated against various bacterial strains using the disc diffusion method.

Case Study: Antimicrobial Evaluation

In a study assessing several thiadiazole derivatives, including our compound of interest, the following results were observed:

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus ATCC 9144 | 15 | Moderate |

| Escherichia coli ATCC 25922 | 12 | Low |

| Pseudomonas aeruginosa ATCC 2853 | 10 | Low |

| Bacillus cereus ATCC 11778 | 14 | Moderate |

The results indicated that while the compound showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, it had limited effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The mechanism by which thiadiazole derivatives exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and function. The presence of the nitro group in the pyrazole moiety may enhance electron affinity, contributing to increased biological activity.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of thiadiazole compounds suggests that modifications to the substituents on the thiadiazole ring can significantly affect their biological properties. For instance, electron-withdrawing groups at specific positions have been associated with enhanced antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.